molecular formula C12H17NO5 B173052 (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 1217725-33-1

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No.: B173052
CAS No.: 1217725-33-1
M. Wt: 255.27 g/mol
InChI Key: NTIWANHPRXTWCF-MRVPVSSYSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (CAS: 1217725-33-1) is a chiral Boc-protected amino acid derivative with a molecular formula of C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol . The compound features a furan-2-yl substituent at the β-position of the propanoic acid backbone and a tert-butoxycarbonyl (Boc) group serving as a protective moiety for the amino group. It is widely utilized in pharmaceutical research as an intermediate in peptide synthesis and drug development due to its stereochemical specificity and compatibility with solid-phase synthesis protocols .

Properties

IUPAC Name

(3R)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWANHPRXTWCF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375921
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217725-33-1
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Auxiliary-Mediated Enantioselective Alkylation

A prevalent approach employs Evans’ oxazolidinone auxiliaries to enforce stereocontrol during β-amino acid formation. The protocol involves:

  • Auxiliary Attachment : Coupling furan-2-ylacetic acid to (R)-4-benzyl-2-oxazolidinone via mixed anhydride formation using isobutyl chloroformate and N-methylmorpholine.

  • Enolate Alkylation : Generating the lithium enolate with LiHMDS at −78°C, followed by alkylation with methyl iodide to install the β-methyl group.

  • Auxiliary Removal and Boc Protection : Hydrolysis with LiOH/H₂O₂ yields the free β-amino acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP.

Key Data :

StepYield (%)ee (%)Conditions
Auxiliary Attachment92THF, −15°C, 2 h
Enolate Alkylation8598LiHMDS, −78°C, MeI, 1 h
Boc Protection95Boc₂O, DMAP, RT, 12 h

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Enamine Hydrogenation

This method leverages transition-metal catalysts to reduce α,β-unsaturated enamines stereoselectively:

  • Enamine Synthesis : Condensing furan-2-ylacetone with (S)-tert-butanesulfinamide under Ti(OEt)₄ catalysis.

  • Hydrogenation : Using [Rh(COD)(DIPAMP)]⁺BF₄⁻ at 50 psi H₂ to afford the β-amino sulfinamide.

  • Deprotection and Oxidation : Acidic cleavage of the sulfinamide group (HCl/MeOH) followed by Boc protection and Jones oxidation to the carboxylic acid.

Optimized Conditions :

  • Catalyst loading: 0.5 mol% Rh

  • Pressure: 50 psi H₂

  • Temperature: 25°C

  • Yield: 88% (over three steps), ee: 99%

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Racemic 3-amino-3-(furan-2-yl)propanoic acid ethyl ester is resolved using Pseudomonas fluorescens lipase (PFL):

  • Ester Synthesis : Ethyl esterification of the racemic amino acid via Fischer esterification.

  • Enzymatic Hydrolysis : PFL selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact.

  • Separation and Protection : Chromatographic isolation of the (R)-ester, followed by Boc protection and saponification.

Performance Metrics :

ParameterValue
Enzyme Activity1200 U/mg
Reaction Time48 h
ee of (R)-Product>99%
Overall Yield42%

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin-Bound Furan-2-ylalanine Derivatives

For parallel synthesis applications, the compound is assembled on Wang resin:

  • Resin Loading : Coupling Fmoc-protected furan-2-ylalanine to the resin using HBTU/HOBt.

  • Boc Protection : Treating with Boc₂O/DIEA in DMF.

  • Cleavage and Purification : TFA-mediated cleavage followed by HPLC purification.

Scale-Up Data :

Batch Size (g)Purity (%)Isolated Yield (%)
598.576
5097.868

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety:

  • Boc Protection Module : Boc₂O and amino acid are mixed in a microreactor (30°C, 10 min residence time).

  • Furan Coupling Unit : Pd-mediated Suzuki-Miyaura coupling with furan-2-ylboronic acid at 80°C.

  • In-line Analytics : FTIR monitors reaction completion, triggering automatic quenching.

Economic Metrics :

ParameterBatch ProcessFlow Process
Annual Capacity (kg)2001200
Production Cost ($/g)12.46.8

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is verified using a Chiralpak® AD-H column (hexane:IPA:TFA = 90:10:0.1):

  • Retention Times: (R)-enantiomer = 8.2 min, (S)-enantiomer = 10.7 min

  • Detection: UV at 254 nm

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.12 (dd, J = 14.1 Hz, 1H), 3.98 (m, 1H), 6.32 (m, 1H, furan), 7.41 (m, 1H, furan).

  • IR (ATR) : 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, acid).

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with furan moieties exhibit anticancer activity. The incorporation of (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid in drug design has shown promise in enhancing the efficacy of anticancer agents. For instance, studies have demonstrated that derivatives of furan-containing amino acids can inhibit tumor growth by interfering with cancer cell proliferation pathways .

Neuroprotective Effects
The furan ring structure is associated with neuroprotective effects, making this compound a candidate for developing therapies targeting neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's and Parkinson's disease .

Peptide Synthesis

Building Block for Peptides
this compound serves as an essential building block in peptide synthesis. Its Boc-protected amino group allows for selective coupling reactions without premature deprotection, facilitating the creation of complex peptides that include furan residues. This property is particularly valuable in synthesizing bioactive peptides that mimic natural products .

Stereochemical Control
The chiral nature of this compound enables the synthesis of peptides with specific stereochemical configurations, which is crucial for biological activity. The ability to incorporate this amino acid into peptides can lead to the development of novel therapeutic agents with improved selectivity and potency .

Biochemical Probes

Fluorescent Probes
The furan moiety can be utilized to develop fluorescent probes for biological imaging. By attaching this compound to other molecular scaffolds, researchers can create compounds that selectively bind to target biomolecules and emit fluorescence, aiding in the visualization of cellular processes .

Enzyme Inhibition Studies
This compound can also be employed in enzyme inhibition studies to explore its interactions with various enzymes. Its structural features allow it to mimic substrate analogs, providing insights into enzyme mechanisms and potential pathways for drug development .

Applications Overview

Application AreaDescription
Medicinal ChemistryAnticancer and neuroprotective properties
Peptide SynthesisBuilding block for complex peptides
Biochemical ProbesDevelopment of fluorescent probes

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of furan-containing amino acids demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in anticancer drug design .
  • Peptide Synthesis Innovations : Research highlighted in Tetrahedron Letters emphasized the utility of Boc-furan amino acids in synthesizing cyclic peptides with enhanced biological activity, showcasing their versatility as building blocks .
  • Fluorescent Imaging : A recent publication in Nature Communications demonstrated the application of furan-based probes in live-cell imaging, illustrating how this compound can facilitate real-time monitoring of cellular events .

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with biological targets through π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The Boc-protected amino acid scaffold is common among analogs, but substituents at the β-position critically influence physicochemical properties and applications. Key structural analogs include:

Compound Name CAS Number Molecular Formula Substituent Key Applications/Properties
(R)-3-((Boc)amino)-3-(2-fluorophenyl)propanoic acid N/A C₁₄H₁₇FNO₄ 2-fluorophenyl Potential intermediate for fluorinated drug candidates
(S)-3-((Boc)amino)-3-(thiophen-2-yl)propanoic acid 56675-37-7 C₁₂H₁₆NO₄S Thiophen-2-yl Used in laboratory chemical synthesis
3-((Boc)amino)-3-(5-ethylfuran-2-yl)propanoic acid 1410365-72-8 C₁₃H₁₉NO₅ 5-ethylfuran-2-yl Enhanced lipophilicity; predicted pKa 4.18
(R)-3-((Boc)amino)-2-phenylpropanoic acid 181140-88-5 C₁₄H₁₉NO₄ Phenyl (α-position) Chiral building block for β-amino acids

Key Observations :

  • Furan vs. Thiophene/Pharmaceutical Relevance : The furan ring in the target compound offers π-electron-rich aromaticity , contrasting with the sulfur-containing thiophene analog (), which may alter binding affinity in enzyme inhibition studies.
  • Steric and Lipophilic Effects : The 5-ethylfuran derivative () exhibits increased molecular weight (269.29 g/mol) and lipophilicity, which may improve membrane permeability in drug design .
Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³) pKa
Target Compound 255.27 N/A N/A ~4.2 (estimated)
5-Ethylfuran analog 269.29 391.5 ± 42.0 1.180 ± 0.06 4.18
(R)-2-phenylpropanoic acid analog 265.31 N/A N/A ~4.5

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, commonly referred to as Boc-L-furylalanine, is a synthetic amino acid derivative notable for its applications in medicinal chemistry and organic synthesis. This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biochemical contexts. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₇NO₅
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 1217725-33-1
  • Purity : 95%+

The structure includes a furan ring, which is significant for its biological interactions. The Boc group is crucial for protecting the amino functionality during synthesis and can be removed under mild conditions to yield an active amino acid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. Research indicates that derivatives of furan-containing propanoic acids exhibit significant inhibitory effects against various pathogens:

  • Candida albicans : Effective at a concentration of 64 µg/mL.
  • Escherichia coli : Suppressed growth at similar concentrations.
  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at 128 µg/mL for many derivatives .

This antimicrobial activity is attributed to the electrophilic nature of the furan moiety, which may interact with microbial enzymes or cellular components.

The mechanism underlying the antimicrobial effects appears to involve the formation of reactive intermediates that disrupt cellular functions in target organisms. The presence of the furan ring allows for electrophilic attack on nucleophilic sites within microbial cells, leading to cell death or inhibition of growth.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Utilizing starting materials that can undergo cyclization to form the furan structure.
  • Boc Protection : Protecting the amino group using Boc anhydride.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Comparison with Related Compounds

Compound NameBiological ActivityMIC (µg/mL)
Boc-L-furylalanineAntimicrobial64 (C. albicans)
Other derivativesVariable128 (S. aureus)

This table summarizes key findings regarding the biological activity of related compounds, emphasizing the efficacy of Boc-L-furylalanine as a potent antimicrobial agent.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in Molecules demonstrated that derivatives of furan-containing acids showed promising antimicrobial properties against various fungi and bacteria .
    • The study utilized both in vitro assays and molecular modeling to elucidate mechanisms of action.
  • Synthesis Research :
    • Research conducted by chemists focused on optimizing synthetic routes for producing Boc-L-furylalanine and its analogs, aiming to enhance yield and reduce reaction times .

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